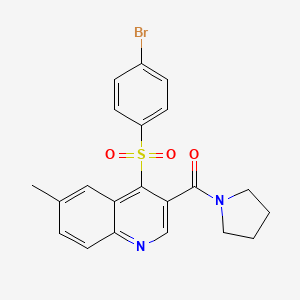

4-(4-Bromobenzenesulfonyl)-6-methyl-3-(pyrrolidine-1-carbonyl)quinoline

描述

4-(4-Bromobenzenesulfonyl)-6-methyl-3-(pyrrolidine-1-carbonyl)quinoline is a quinoline derivative characterized by a bromobenzenesulfonyl group at position 4, a methyl group at position 6, and a pyrrolidine-1-carbonyl moiety at position 3. The pyrrolidine-1-carbonyl group may contribute to hydrogen-bonding capabilities, affecting solubility and biological activity.

属性

IUPAC Name |

[4-(4-bromophenyl)sulfonyl-6-methylquinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2O3S/c1-14-4-9-19-17(12-14)20(28(26,27)16-7-5-15(22)6-8-16)18(13-23-19)21(25)24-10-2-3-11-24/h4-9,12-13H,2-3,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQORNWIEPZJPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)C(=O)N3CCCC3)S(=O)(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-(4-Bromobenzenesulfonyl)-6-methyl-3-(pyrrolidine-1-carbonyl)quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

化学反应分析

4-(4-Bromobenzenesulfonyl)-6-methyl-3-(pyrrolidine-1-carbonyl)quinoline undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

科学研究应用

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as a bioactive molecule with target selectivity characterized by the pyrrolidine ring.

Medicine: It is being explored for its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-(4-Bromobenzenesulfonyl)-6-methyl-3-(pyrrolidine-1-carbonyl)quinoline involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound contributes to its biological activity by enhancing its ability to bind to enantioselective proteins . This binding can lead to various biological effects, depending on the specific target and pathway involved.

相似化合物的比较

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse pharmacological and material science applications, with their properties heavily influenced by substituent types and positions. Below is a comparative analysis of structurally related compounds based on available evidence:

Table 1: Key Features of Similar Quinoline Derivatives

Key Observations:

Substituent Effects :

- The target compound’s bromobenzenesulfonyl group distinguishes it from analogs with chloro (e.g., 4k, 6-Chloro derivatives) or methoxy substituents. Sulfonyl groups typically increase polarity and metabolic stability compared to halogens or alkoxy groups .

- The pyrrolidine-1-carbonyl moiety introduces an amide bond, contrasting with simpler pyrrolidine or piperidine substituents in other compounds. This may enhance hydrogen-bonding capacity, impacting target binding or crystallinity .

Synthetic Approaches: Palladium catalysis (e.g., PdCl₂ in 4k synthesis) is common for constructing complex quinoline frameworks, whereas the target compound’s synthesis might require sulfonylation and carbonyl coupling steps . Neat reactions (e.g., in ) suggest thermal stability of intermediates, a factor relevant to scaling production .

Physical Properties: High melting points (e.g., 232°C for 2-phenyl-4-quinoloylcarbamide) correlate with rigid aromatic systems and strong intermolecular forces. The target compound’s melting point is unreported but likely influenced by its sulfonyl and carbonyl groups .

Biological Implications :

- While biological data are absent in the evidence, chloro and pyrrolidine/piperidine substituents in analogs are associated with antimalarial or kinase-inhibitory activities. The bromobenzenesulfonyl group in the target compound may confer unique selectivity in enzyme inhibition .

生物活性

4-(4-Bromobenzenesulfonyl)-6-methyl-3-(pyrrolidine-1-carbonyl)quinoline is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈BrN₃O₂S

- Molecular Weight : Approximately 404.33 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies indicate that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, a related study demonstrated that pyrrolo[1,2-a]quinoline derivatives effectively inhibited the growth of various microbial pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Minimum Inhibitory Concentration (MIC) Results :

The following table summarizes the MIC values for related quinoline derivatives against C. albicans:

| Compound | MIC (µg/mL) |

|---|---|

| BQ-01 | 0.8 |

| BQ-02 | 12.5 |

| BQ-03 | 0.8 |

| BQ-04 | 1.6 |

| BQ-05 | 0.8 |

| BQ-06 | 0.4 |

| BQ-07 | 0.4 |

| BQ-08 | 0.4 |

These results suggest that compounds with similar structures to this compound may possess potent antifungal activity .

Anticancer Activity

Quinoline derivatives have also been studied for their anticancer properties. Research indicates that certain analogues can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific mechanisms by which this compound exerts its anticancer effects remain to be fully elucidated.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Quinoline derivatives often act as inhibitors of key enzymes involved in microbial metabolism and tumor growth.

- Binding Affinity : The binding interactions with target proteins can lead to significant biological effects, including altered signaling pathways.

- Oxidative Stress Induction : Some studies suggest that these compounds may induce oxidative stress in microbial cells and cancer cells, leading to cell death .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of quinoline derivatives:

- Antifungal Activity Study : A recent investigation into pyrrolo[1,2-a]quinoline derivatives demonstrated their effectiveness against drug-resistant strains of C. albicans, suggesting a promising avenue for treating fungal infections .

- Anticancer Research : In vitro studies have shown that certain quinoline derivatives can significantly inhibit the growth of various cancer cell lines, including those resistant to conventional therapies .

常见问题

Q. What are the key steps and challenges in synthesizing 4-(4-bromobenzenesulfonyl)-6-methyl-3-(pyrrolidine-1-carbonyl)quinoline?

Methodological Answer: The synthesis typically involves a multi-step process:

Quinoline Core Formation : Start with a substituted quinoline precursor, introducing methyl and bromobenzenesulfonyl groups via Friedel-Crafts or nucleophilic substitution reactions.

Pyrrolidine-1-carbonyl Attachment : Use coupling reagents (e.g., EDC/HOBt) to conjugate pyrrolidine to the quinoline scaffold under anhydrous conditions .

Sulfonation : Introduce the 4-bromobenzenesulfonyl group via sulfonylation at the 4-position, requiring controlled pH (7–8) and temperatures (0–5°C) to avoid side reactions .

Q. Key Challenges :

- Regioselectivity : Competing sulfonation at alternative positions (e.g., 2- or 8-positions of quinoline) requires precise stoichiometry .

- Purification : Use preparative HPLC or column chromatography to isolate the product from unreacted intermediates .

Q. Example Reaction Table :

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Quinoline core formation | DMF, 80°C, 12h | 65–70 |

| 2 | Pyrrolidine coupling | DCM, EDC/HOBt, RT, 24h | 50–55 |

| 3 | Sulfonylation | THF, 0°C, NaHCO₃, 6h | 40–45 |

Q. How is the compound characterized, and what analytical techniques are critical for confirming its purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl and pyrrolidine groups). For example, the methyl group at C6 appears as a singlet at δ 2.4–2.6 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 483.05) .

- HPLC-PDA : Purity >95% is confirmed using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products during sulfonylation?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., THF) to stabilize intermediates and reduce hydrolysis .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance sulfonyl group activation while avoiding over-sulfonation .

- Temperature Control : Maintain sub-ambient temperatures (0–5°C) to suppress competing reactions .

Data-Driven Example :

| Catalyst | Temp (°C) | Yield (%) | By-Products (%) |

|---|---|---|---|

| None | 25 | 30 | 25 |

| AlCl₃ | 0 | 45 | 10 |

| H₂SO₄ | 0 | 35 | 20 |

Q. How can researchers assess the compound’s biological activity, and what contradictions might arise in bioassay data?

Methodological Answer:

- In Vitro Assays : Screen against kinase targets (e.g., EGFR or Aurora kinases) using fluorescence polarization assays .

- Animal Models : Evaluate pharmacokinetics (e.g., bioavailability) in rodents with optimized dosing regimens (e.g., 10 mg/kg, oral) .

Q. Potential Data Contradictions :

- Cell Line Variability : Activity may differ between HeLa (IC₅₀ = 2 µM) and MCF-7 (IC₅₀ = 10 µM) due to differential enzyme expression .

- Solubility Effects : Low aqueous solubility (<10 µg/mL) may lead to false negatives in cell-based assays. Use DMSO/PEG-400 co-solvents .

Q. How can spectroscopic data discrepancies (e.g., NMR shifts) be resolved when modifying substituents?

Methodological Answer:

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for structural validation .

- Isotopic Labeling : Use ¹³C-labeled intermediates to track positional changes during derivatization .

Example Case :

Substituting the 4-bromobenzenesulfonyl group with a chloro analog shifts the quinoline C4 carbon resonance from δ 148 ppm to δ 152 ppm, confirmed via ¹³C NMR .

Q. What strategies are effective for scaling up synthesis without compromising purity?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors for sulfonylation steps to enhance mixing and heat transfer .

- In-Line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。